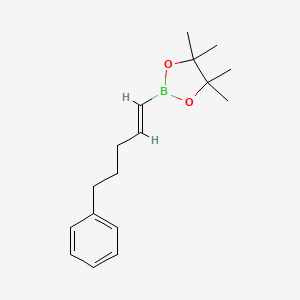

5-PHENYL-1-PENTENYLBORONIC ACID PINACOL ESTER

Descripción

Significance of Organoboron Compounds in Chemical Transformations

Organoboron compounds have become indispensable tools for synthetic chemists, largely due to their unique combination of stability, low toxicity, and broad reactivity. nih.govguidechem.com These compounds are generally stable to air and moisture, making them easy to handle in a laboratory setting. nih.gov Their significance is most prominently highlighted by their central role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. organic-chemistry.orgnih.gov This reaction's discovery was so impactful that it was recognized with the 2010 Nobel Prize in Chemistry.

The versatility of organoboron reagents allows for the construction of complex molecular architectures from simpler precursors. They are key building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. yonedalabs.com The boron functional group can be transformed into a wide array of other functional groups with high stereochemical control, further extending its synthetic utility.

Contextualizing 5-Phenyl-1-Pentenylboronic Acid Pinacol (B44631) Ester within Alkenyl Boronate Chemistry

5-Phenyl-1-Pentenylboronic Acid Pinacol Ester, with the chemical formula C₁₇H₂₅BO₂ and a molecular weight of 272.19 g/mol , is a specific example of an alkenyl boronic acid pinacol ester. Its structure features a five-carbon alkenyl chain with a phenyl group at the terminal position and a boronic acid pinacol ester at the other end. This particular arrangement of functional groups makes it a valuable intermediate for introducing a phenylpentenyl moiety into a target molecule.

The pinacol ester group confers enhanced stability upon the boronic acid, rendering the compound less susceptible to degradation and facilitating its purification and storage. yonedalabs.com The alkenyl C-B bond is a key reactive site, participating readily in reactions such as the Suzuki-Miyaura coupling to form new carbon-carbon bonds with aryl, vinyl, or alkyl halides and triflates. organic-chemistry.org

Evolution of Synthetic Methodologies for Boronic Acid Pinacol Esters

The synthesis of boronic acid pinacol esters has evolved significantly over the years, with numerous methods being developed to improve efficiency, selectivity, and functional group tolerance. One of the earliest and most common methods involves the reaction of Grignard or organolithium reagents with trialkyl borates, followed by esterification with pinacol.

A major advancement in the synthesis of alkenyl boronic acid pinacol esters has been the development of catalytic hydroboration of alkynes with pinacolborane (HBpin). This method offers a more direct and atom-economical route to these compounds. Various catalytic systems, including those based on transition metals like rhodium, iridium, and manganese, as well as metal-free approaches using borane (B79455) catalysts, have been explored to achieve high regio- and stereoselectivity. The hydroboration of terminal alkynes typically yields (E)-alkenylboronic acid pinacol esters with the boron atom at the terminal carbon.

A plausible and widely utilized synthetic route to 5-Phenyl-1-Pentenylboronic Acid Pinacol Ester is the hydroboration of the corresponding terminal alkyne, 5-phenyl-1-pentyne (B154860), with pinacolborane. This reaction is often catalyzed to ensure high conversion and selectivity.

Table 1: General Reaction Parameters for Catalytic Hydroboration of Terminal Alkynes

| Parameter | Typical Conditions |

| Alkyne | 1.0 equivalent |

| Pinacolborane | 1.0 - 1.5 equivalents |

| Catalyst | 1 - 10 mol% |

| Solvent | Tetrahydrofuran (B95107) (THF), Toluene, or solvent-free |

| Temperature | Room temperature to reflux |

| Reaction Time | 1 - 24 hours |

Table 2: Predicted Spectroscopic Data for (E)-5-Phenyl-1-Pentenylboronic Acid Pinacol Ester

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹H NMR | ~7.3-7.1 (m, 5H, Ar-H), ~6.7 (dt, 1H, =CH-B), ~5.4 (d, 1H, Ph-CH₂-CH₂-CH₂-CH=), ~2.6 (t, 2H, Ph-CH₂), ~2.2 (q, 2H, =CH-CH₂), ~1.7 (p, 2H, Ph-CH₂-CH₂), 1.25 (s, 12H, pinacol-CH₃) |

| ¹³C NMR | ~142, ~128.5, ~128.3, ~125.7 (Ar-C), ~150 (C=C-B), ~120 (C=C), ~83 (O-C(CH₃)₂), ~36 (Ph-CH₂), ~35 (C=C-CH₂), ~31 (Ph-CH₂-CH₂), ~24.8 (pinacol-CH₃) |

Note: These are predicted values based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-[(E)-5-phenylpent-1-enyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO2/c1-16(2)17(3,4)20-18(19-16)14-10-6-9-13-15-11-7-5-8-12-15/h5,7-8,10-12,14H,6,9,13H2,1-4H3/b14-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUHQMVNJDKHRO-GXDHUFHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CCCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/CCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101152524 | |

| Record name | 4,4,5,5-Tetramethyl-2-[(1E)-5-phenyl-1-penten-1-yl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101152524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157945-84-1 | |

| Record name | 4,4,5,5-Tetramethyl-2-[(1E)-5-phenyl-1-penten-1-yl]-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157945-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,5,5-Tetramethyl-2-[(1E)-5-phenyl-1-penten-1-yl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101152524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformations of 5 Phenyl 1 Pentenylboronic Acid Pinacol Ester

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic chemistry, and alkenylboronic acid esters are highly valued nucleophilic partners. 5-Phenyl-1-pentenylboronic acid pinacol (B44631) ester is particularly useful in these reactions for introducing the 5-phenyl-1-pentenyl moiety into complex molecules.

The Suzuki–Miyaura coupling is a cornerstone of carbon-carbon bond formation, celebrated for its mild conditions and high functional group tolerance. youtube.com This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or triflate. youtube.com

While specific studies focusing exclusively on the palladium-catalyzed Suzuki-Miyaura coupling of 5-phenyl-1-pentenylboronic acid pinacol ester are not extensively detailed in the literature, the general principles of this reaction are well-established for alkenylboronic acid pinacol esters. The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron ester to the palladium complex, and reductive elimination to form the final product and regenerate the catalyst.

The pinacol ester group, while imparting stability and ease of handling to the boronic acid, can also introduce steric hindrance. This bulkiness can influence the rate of the transmetalation step, a key phase in the catalytic cycle. However, palladium catalyst systems, often employing phosphine (B1218219) ligands like SPhos or N-heterocyclic carbenes (NHCs), are highly effective for coupling a wide range of aryl and vinyl halides with alkenylboronates. mdpi.com These systems are known for their efficiency in creating C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, making them suitable for coupling 5-phenyl-1-pentenylboronic acid pinacol ester with various aryl, heteroaryl, and alkyl halides. nih.gov

A significant advancement in the application of 5-phenyl-1-pentenylboronic acid pinacol ester is its use in nickel-hydride catalyzed enantioselective C(sp³)–C(sp³) cross-coupling reactions. nih.govdicp.ac.cn This methodology enables the formation of chiral centers by coupling the alkenyl boronate with non-activated alkyl halides, which are challenging substrates in traditional cross-coupling chemistry. nih.govmit.edu The strategy relies on the nickel hydride addition to the internal olefin of the boronate, followed by the coupling of the resulting chiral organonickel intermediate with an alkyl electrophile. nih.govchemrxiv.org

Suzuki–Miyaura Coupling with Aryl and Alkyl Halides

Nickel-Hydride Catalysis in C(sp3)–C(sp3) Cross-Coupling

Reaction Scope and Functional Group Tolerance

The nickel-hydride catalyzed system demonstrates a broad reaction scope and excellent functional group tolerance. trans-5-Phenyl-1-pentenylboronic acid pinacol ester has been successfully coupled with a variety of non-activated primary and secondary alkyl iodides. nih.govdicp.ac.cn A notable gram-scale reaction between trans-5-phenyl-1-pentenylboronic acid pinacol ester and 4-iodotetrahydro-2H-pyran was performed with a reduced catalyst loading, yielding the chiral product in 62% yield and 93% enantiomeric excess (e.e.). nih.govdicp.ac.cn

The method is highly tolerant of various functional groups on the alkyl halide partner that might be reactive under other conditions. This includes aryl iodides, bromides, and chlorides, as well as medicinally relevant heterocycles such as furan, thiophene, indole, and piperidine. dicp.ac.cn This broad tolerance underscores the mild nature of the reaction conditions and the synthetic utility of the method for creating complex, sp³-rich molecules. nih.gov

| Alkenyl Boronate | Alkyl Halide Electrophile | Product | Yield (%) | Enantiomeric Excess (e.e. %) | Reference |

|---|---|---|---|---|---|

| trans-5-Phenyl-1-pentenylboronic acid pinacol ester | 4-iodotetrahydro-2H-pyran | Chiral alkyl boronate 4e | 62 | 93 | nih.govdicp.ac.cn |

| trans-1-Hexenylboronic acid pinacol ester | 3-phenylpropyl iodide | Chiral alkyl boronate 3a | 69 | 92 | nih.govchemrxiv.org |

| trans-1-Hexenylboronic acid pinacol ester | Iodocyclohexane | Chiral alkyl boronate 4a | 70 | 93 | chemrxiv.org |

| trans-3,3-Dimethyl-1-butenylboronic acid pinacol ester | 1-iodo-4-methoxybenzene | Chiral alkyl boronate 3e | 65 | 91 | dicp.ac.cn |

Influence of Alkyl Electrophiles (Iodides vs. Bromides)

In the context of nickel-hydride catalyzed C(sp³)–C(sp³) coupling, the choice of the halogen in the alkyl electrophile has a discernible impact on reaction efficiency. Alkyl iodides are generally the preferred substrates, leading to higher yields and enantioselectivities. nih.gov

Alkyl bromides can also be used as coupling partners, but their reaction is typically less efficient than that of their iodide counterparts. nih.govdicp.ac.cn To facilitate the reaction with alkyl bromides, an in situ bromine/iodine exchange is often required, which is achieved by adding a catalytic amount of an iodide salt, such as potassium iodide (KI). nih.govdicp.ac.cn For instance, the coupling of trans-1-hexenylboronic acid pinacol ester with 3-phenylpropyl bromide in the presence of 40 mol% KI resulted in a 50% yield and 86% e.e. dicp.ac.cn In contrast, the analogous reaction with 3-phenylpropyl iodide provided a 69% yield and 92% e.e., highlighting the superior performance of the alkyl iodide. nih.govchemrxiv.org More inert electrophiles, such as alkyl chlorides or triflates, were found to be unsuitable for this specific transformation. nih.gov

| Alkenyl Boronate | Alkyl Electrophile | Additive | Yield (%) | Enantiomeric Excess (e.e. %) | Reference |

|---|---|---|---|---|---|

| trans-1-Hexenylboronic acid pinacol ester | 3-phenylpropyl iodide | None | 69 | 92 | nih.govchemrxiv.org |

| trans-1-Hexenylboronic acid pinacol ester | 3-phenylpropyl bromide | 40 mol% KI | 50 | 86 | nih.govdicp.ac.cn |

The term "vinylation" in the context of 5-phenyl-1-pentenylboronic acid pinacol ester refers to its primary role in Suzuki-Miyaura coupling, where it acts as a vinylating agent to transfer the 5-phenyl-1-pentenyl group to an aryl or alkyl substrate. This is a fundamental application of its reactivity, as covered in the preceding sections.

Allylic substitution reactions, where an organoboron reagent couples with a substrate containing an allylic leaving group, represent another class of palladium-catalyzed transformations. While the coupling of allylboronic acid pinacol esters with aryl halides is well-documented, specific examples of 5-phenyl-1-pentenylboronic acid pinacol ester (an alkenylboronate) participating in couplings with allylic electrophiles are less common in the literature. nih.gov Such reactions are theoretically plausible but are not as extensively explored as its use in standard Suzuki-Miyaura couplings. The focus of its documented reactivity remains firmly on the C(sp²)-C(sp²) and C(sp²)-C(sp³) bond formations with non-allylic halides.

Transition-Metal-Free Boryl Substitution Reactions

While transition-metal-catalyzed reactions of boronic esters are prevalent, there is a growing interest in developing transition-metal-free alternatives to avoid potential metal contamination in the final products. For alkenylboronic acid pinacol esters like 5-phenyl-1-pentenylboronic acid pinacol ester, transition-metal-free reactions represent an important area of study. These reactions often proceed through different mechanistic pathways compared to their metal-catalyzed counterparts.

One notable class of transition-metal-free reactions involving boronic acids is the cascade addition-ring-opening of furans to produce functionalized γ-ketoaldehydes. Although this specific reaction has been demonstrated with aryl and vinyl boronic acids, the principles can be extended to alkenylboronic acid pinacol esters. Such transformations are typically promoted by an acid, such as tartaric acid, and involve the formation of a new carbon-carbon bond.

Furthermore, the synthesis of alkyl pinacol boronates from various precursors without transition metals has been extensively reviewed, highlighting methods that rely on organometallic reagents, Lewis acids and bases, photoredox catalysis, and 1,2-metallate rearrangements. While these methods focus on the formation of the C-B bond, the underlying principles of reactivity can inform the design of subsequent transition-metal-free functionalizations of the boronate group in molecules like 5-phenyl-1-pentenylboronic acid pinacol ester.

A specific example of a transition-metal-free 1,2-addition involves the reaction of polyfluorophenylboronates with aldehydes and ketones, promoted by a base. This reaction underscores the potential for boronic esters to act as nucleophiles in the absence of a transition metal catalyst, a reactivity pattern that could be explored for 5-phenyl-1-pentenylboronic acid pinacol ester with suitable electrophiles.

| Reaction Type | Reagents | Product Type | Ref. |

| Cascade addition-ring-opening | Furfuryl alcohol, Tartaric acid | γ-Ketoaldehyde | |

| 1,2-Addition | Aldehydes/Ketones, K₂CO₃ | Secondary/Tertiary alcohols |

Stereoselective Transformations

The carbon-boron bond in 5-phenyl-1-pentenylboronic acid pinacol ester is a versatile handle for the stereoselective introduction of new carbon-carbon bonds, enabling the construction of complex chiral molecules.

The development of enantioselective methods for the formation of C(sp³)–C(sp³) bonds is a significant challenge in organic synthesis. Alkenylboronic acid pinacol esters can participate in such reactions, leading to the formation of chiral centers. While specific examples involving 5-phenyl-1-pentenylboronic acid pinacol ester are not prominent in the literature, related transformations provide a clear blueprint for its potential applications.

For instance, the palladium-catalyzed enantioselective allyl-allyl cross-coupling of allylboronates with allylic carbonates has been demonstrated. The regioselectivity and enantioselectivity of this reaction are controlled by the choice of a chiral ligand. This methodology could potentially be adapted for the coupling of 5-phenyl-1-pentenylboronic acid pinacol ester with suitable allylic electrophiles.

Another relevant example is the enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes, which allows for the desymmetrization of a prochiral starting material to generate enantioenriched cyclopropyl (B3062369) boronates. This highlights the potential for enantioselective functionalization of molecules containing multiple boron groups. While not a direct C(sp³)–C(sp³) coupling of an alkenylboronate, it demonstrates the feasibility of achieving high enantioselectivity in Suzuki-Miyaura type reactions involving boronic esters.

The synthesis of axially chiral biaryls through enantioselective Suzuki-Miyaura reactions also provides valuable insights. The steric and electronic properties of the boronic acid and the aryl halide, in conjunction with a chiral ligand, dictate the enantiomeric excess of the product. These principles are applicable to designing enantioselective cross-coupling reactions with alkenylboronates.

| Coupling Partners | Catalyst/Ligand | Product Feature | Ref. |

| Allylic carbonate, AllylB(pin) | Pd-catalyst, Chiral ligand | Enantioenriched 1,5-dienes | |

| 1,2-Diboryl cyclopropane, Aryl halide | Pd-catalyst, Chiral ligand | Enantioenriched cyclopropyl boronate | |

| Aryl halide, Naphthylboronic acid | Pd(OAc)₂, KenPhos | Axially chiral biaryl |

The presence of the boronate group on the double bond of 5-phenyl-1-pentenylboronic acid pinacol ester influences the regioselectivity of its reactions. The electronic and steric effects of the boryl group can direct incoming reagents to a specific position.

A clear illustration of regioselectivity is found in the Diels-Alder reactions of alkenylboronic acid pinacol esters. In the [4+2] cycloaddition of an allenylboronic acid pinacol ester with cyclopentadiene, the reaction proceeds with complete peri- and regioselectivity, with the cycloaddition occurring at the double bond proximal to the boron group. This selectivity is attributed to more favorable orbital interactions for this reaction pathway. This principle of orbital control can be applied to predict the regiochemical outcome of other cycloaddition reactions involving 5-phenyl-1-pentenylboronic acid pinacol ester.

The regioselectivity of such reactions is a critical factor in synthetic planning, as it determines the structure of the resulting product. Computational studies, such as Density Functional Theory (DFT), can be employed to rationalize and predict the regiochemical outcomes of these transformations.

| Reaction | Diene | Regioselectivity | Rationale | Ref. |

| Diels-Alder | Cyclopentadiene | Proximal double bond reaction | Favorable orbital interactions |

Radical-Mediated Reactions

Radical reactions offer a powerful and complementary approach to ionic reactions for the functionalization of organoboron compounds. Photocatalysis has emerged as a key technology to initiate and control these radical processes under mild conditions.

While specific studies on the photocatalyzed hydrosilylation of 5-phenyl-1-pentenylboronic acid pinacol ester are not available, the general reactivity of alkenyl boronates in photocatalyzed radical reactions has been explored. A notable example is the photoredox-mediated C(sp²)-C(sp³) cross-coupling of boronic esters with heteroaromatic nitriles. In this process, the boronic ester is activated through the formation of a complex with a pyridine-like Lewis base, which then undergoes a single-electron transfer to initiate the radical coupling.

Another relevant study details a photoredox coupling reaction between benzylboronic esters and carbonyl compounds. The proposed mechanism involves the formation of a ketyl radical anion which attacks the boronic ester to generate a borate (B1201080) radical anion. This process highlights the ability of boronic esters to participate in radical-mediated C-C bond formation under visible light irradiation.

Although direct evidence for the regioselective alpha-silylation of 5-phenyl-1-pentenylboronic acid pinacol ester via photocatalyzed hydrosilylation is lacking in the reviewed literature, the principles of radical addition to alkenylboronates can provide insights. The regioselectivity of radical additions to double bonds is governed by the stability of the resulting radical intermediate. In the case of an alkenylboronate, the addition of a silyl (B83357) radical to the β-carbon would generate an α-boryl radical. The stability of this radical intermediate would be a key factor in determining the regiochemical outcome. The electronic properties of the boryl group can influence the stability of adjacent radicals, and thus direct the regioselectivity of the hydrosilylation reaction.

The development of photocatalytic methods for the activation of boronic esters opens up new avenues for their functionalization. The ability to generate radicals from boronic esters under mild, visible-light-mediated conditions is a significant advance that could be applied to a wide range of transformations, including the targeted alpha-silylation of alkenyl boronates like 5-phenyl-1-pentenylboronic acid pinacol ester.

| Reaction Type | Coupling Partner | Catalyst | Key Feature | Ref. |

| Photoredox C(sp²)-C(sp³) Coupling | Heteroaromatic nitrile | Iridium photocatalyst | Lewis base activation of boronic ester | |

| Photoredox Coupling | Carbonyl compound | Iridium photocatalyst | Formation of borate radical anion |

Photocatalyzed Hydrosilylation of Alkenyl Boronates

Regioselective Gamma-Silylation

While direct experimental data on the regioselective gamma-silylation of 5-phenyl-1-pentenylboronic acid pinacol ester is not extensively documented in publicly available literature, the reactivity of analogous allylboronate systems provides a strong basis for predicting its behavior. The functionalization of allylboronates can be directed to the gamma-position with high selectivity under specific reaction conditions.

One established strategy to achieve gamma-functionalization involves the activation of the allylboronic ester to enhance its nucleophilicity. The addition of an organolithium reagent, such as an aryllithium, to the boronic ester forms an anionic "ate" complex. This complex is significantly more nucleophilic than the parent boronic ester, enabling it to react with a range of electrophiles, including silylating agents. This process generally proceeds with high γ-selectivity, directing the incoming electrophile to the carbon atom at the 3-position relative to the boron atom.

Another approach to achieving gamma-silylation involves a radical-mediated pathway. For instance, the photocatalyzed hydrosilylation of allyl boronates can lead to the formation of vicinal borosilanes through a γ-selective silylation followed by a 1,2-boron radical migration. In this process, a silyl radical adds to the sterically more accessible γ-position of the allyl boronic ester, forming a β-boryl carbon-centered radical intermediate. This is then followed by a 1,2-boron shift to yield the vicinal borosilane product.

Hypothetical Reaction Scheme for Gamma-Silylation:

Table 1: Predicted Outcomes for Regioselective Gamma-Silylation of 5-Phenyl-1-Pentenylboronic Acid Pinacol Ester

| Entry | Silylating Agent | Activator/Catalyst | Proposed Product | Expected Regioselectivity (γ:α) |

| 1 | Trimethylsilyl chloride (TMSCl) | Phenyllithium | 5-Phenyl-3-(trimethylsilyl)-1-pentenylboronic acid pinacol ester | >95:5 |

| 2 | Triethylsilyl chloride (TESCl) | n-Butyllithium | 5-Phenyl-3-(triethylsilyl)-1-pentenylboronic acid pinacol ester | >95:5 |

| 3 | tert-Butyldimethylsilyl chloride (TBDMSCl) | Phenyllithium | 5-Phenyl-3-(tert-butyldimethylsilyl)-1-pentenylboronic acid pinacol ester | >90:10 |

| 4 | Phenyl(dimethyl)silane | Photocatalyst (e.g., 4CzIPN) | 2-(1-(Phenyl(dimethyl)silyl)-5-phenylpentan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | >11:1 (vicinal) |

This table presents predicted outcomes based on the reactivity of analogous allylboronate systems. Specific experimental validation for 5-Phenyl-1-Pentenylboronic Acid Pinacol Ester is required.

Allyl Boronate Reactivity in Hydrosilylation

The terminal alkene of 5-phenyl-1-pentenylboronic acid pinacol ester is susceptible to hydrosilylation, a versatile reaction for the formation of carbon-silicon bonds. The regioselectivity of this transformation is highly dependent on the choice of catalyst and silane. Generally, the hydrosilylation of terminal alkenes can yield either the linear (anti-Markovnikov) or the branched (Markovnikov) product.

In the context of substrates bearing remote functional groups, catalyst choice is crucial to control the regiochemical outcome. For terminal alkenes, platinum and rhodium catalysts are commonly employed. Platinum catalysts, such as Karstedt's catalyst, often favor the formation of the terminal, anti-Markovnikov product. Conversely, certain rhodium and iridium catalysts can promote the formation of the branched, Markovnikov product.

Given the structure of 5-phenyl-1-pentenylboronic acid pinacol ester, the electronic and steric influence of the remote boronic ester group on the hydrosilylation of the terminal double bond is expected to be minimal. Therefore, the regioselectivity is primarily dictated by the catalyst system. An iron-catalyzed anti-Markovnikov hydrosilylation of 1,1-disubstituted aryl alkenes has been developed, showcasing the potential for selective transformations.

Hypothetical Reaction Scheme for Hydrosilylation:

Table 2: Predicted Outcomes for the Hydrosilylation of 5-Phenyl-1-Pentenylboronic Acid Pinacol Ester

| Entry | Silane | Catalyst | Predominant Product | Expected Regioselectivity (linear:branched) |

| 1 | Triethoxysilane | Karstedt's catalyst (Pt) | 2-(5-Phenyl-5-(triethoxysilyl)pentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | >98:2 |

| 2 | Phenylsilane | [(DippXylNacnac)MgMe(THF)] | 2-(5-Phenyl-4-(phenylsilyl)pentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Moderate (favoring linear) |

| 3 | Diphenylsilane | Wilkinson's catalyst (Rh) | 2-(5-Phenyl-4-(diphenylsilyl)pentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Catalyst dependent |

| 4 | 1,1,3,3-Tetramethyldisiloxane | t-Bu3P−Pt(DVDS) | 2-(5-Phenyl-5-(1,1,3,3-tetramethyldisiloxanyl)pentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | High (favoring linear) |

This table presents predicted outcomes based on established principles of hydrosilylation. The specific influence of the boronic ester functionality would require experimental investigation.

Stereochemical Aspects in the Chemistry of 5 Phenyl 1 Pentenylboronic Acid Pinacol Ester

Control of Enantiomeric Excess in Catalytic Reactions

The synthesis of enantioenriched 5-phenyl-1-pentenylboronic acid pinacol (B44631) ester is often achieved through asymmetric catalytic reactions. The enantiomeric excess (ee) is a measure of the purity of a chiral substance, and achieving high ee is a primary goal in asymmetric synthesis. Various catalytic systems have been developed for the asymmetric synthesis of analogous alkenylboronic esters, and these principles are applicable to the target molecule.

One of the primary methods for introducing chirality and controlling the enantiomeric excess is through the use of chiral catalysts in hydroboration or cross-coupling reactions. For instance, rhodium or copper complexes with chiral phosphine (B1218219) ligands are commonly employed to catalyze the asymmetric hydroboration of alkynes or the cross-coupling of organometallic reagents with suitable substrates.

Table 1: Representative Chiral Ligands for Asymmetric Catalysis in the Synthesis of Alkenylboronic Esters

| Ligand Acronym | Full Name | Metal Catalyst | Typical Enantiomeric Excess (%) |

| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | Rhodium, Copper | >90 |

| Josiphos | (R)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | Rhodium, Palladium | >95 |

| TADDOL | α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol | Titanium, Copper | >90 |

| Box | Bis(oxazoline) ligands | Copper, Zinc | >95 |

Note: The enantiomeric excesses are typical values observed in the synthesis of structurally similar chiral boronic esters and serve as a reference for potential outcomes with 5-phenyl-1-pentenylboronic acid pinacol ester.

The choice of ligand and metal catalyst is crucial in determining the enantioselectivity of the reaction. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer over the other. The steric and electronic properties of both the ligand and the substrate play a significant role in the degree of stereocontrol achieved.

Diastereoselective Outcomes in Transformations

Once a chiral center is established in 5-phenyl-1-pentenylboronic acid pinacol ester, its subsequent reactions can proceed with high diastereoselectivity. Diastereoselectivity refers to the preferential formation of one diastereomer over others in a chemical reaction. The existing stereocenter in the molecule can influence the stereochemical outcome of reactions at other sites, a phenomenon known as substrate-controlled diastereoselection.

For example, in reactions such as dihydroxylation, epoxidation, or cyclopropanation of the double bond, the incoming reagent will preferentially attack one face of the alkene. This preference is dictated by the steric hindrance and electronic effects imposed by the substituents on the existing chiral center and the conformation of the molecule.

Table 2: Predicted Diastereoselective Reactions of Chiral 5-Phenyl-1-Pentenylboronic Acid Pinacol Ester

| Reaction | Reagent | Expected Major Diastereomer | Controlling Factor |

| Dihydroxylation | OsO₄, NMO | syn-diol | Steric approach control (Felkin-Anh model) |

| Epoxidation | m-CPBA | Epoxide from the less hindered face | Steric hindrance from the phenylpentenyl group |

| Cyclopropanation | CH₂I₂, Zn-Cu | Cyclopropane from the less hindered face | Steric bulk of the boronic ester and phenyl group |

Note: The predictions in this table are based on established models of diastereoselectivity for similar chiral alkenes.

The Felkin-Anh model is often used to predict the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds and can be adapted to understand the facial selectivity in reactions of chiral alkenes. The model predicts that the nucleophile or reagent will approach from the least hindered trajectory, leading to the formation of a specific diastereomer.

Chirality Transfer and Conservation in C–B to C–X Transformations

A key feature of organoboronic esters is the ability to transform the carbon-boron bond into a variety of other functional groups (C-X, where X can be carbon, oxygen, nitrogen, or a halogen) with retention of stereochemistry. This process, often referred to as chirality transfer or conservation, is of immense synthetic value as it allows for the stereospecific introduction of new functionalities.

The Suzuki-Miyaura cross-coupling reaction is a prominent example where the stereochemistry at the carbon atom attached to boron is typically retained in the coupled product. This stereospecificity is a result of the reaction mechanism, which involves a transmetalation step that proceeds with retention of configuration.

Similarly, oxidation of the C-B bond to a C-O bond using reagents like hydrogen peroxide or sodium perborate (B1237305) also occurs with retention of stereochemistry. This allows for the synthesis of chiral alcohols from chiral boronic esters.

Table 3: Stereospecific C-B to C-X Transformations

| Transformation | Reagent(s) | Product Functional Group | Stereochemical Outcome |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide, Pd catalyst, Base | C-C (Aryl/Vinyl) | Retention of configuration |

| Oxidation | H₂O₂, NaOH | C-O (Alcohol) | Retention of configuration |

| Amination | NH₂OSO₃H | C-N (Amine) | Retention of configuration |

| Halogenation | I₂, NaOH or Br₂, NaOMe | C-X (Halide) | Inversion or Retention (depends on conditions) |

The stereochemical outcome of these transformations is highly dependent on the reaction conditions and the specific reagents used. While many transformations proceed with high fidelity, some, like halogenation, can exhibit variable stereochemistry depending on the mechanism at play. The ability to predictably transfer the chirality from the boronic ester to the final product is a cornerstone of its utility in asymmetric synthesis.

Applications in Complex Molecule Synthesis and Advanced Organic Chemistry

Role as Chiral Building Blocks

The carbon-boron bond of organoboron compounds can be transformed into a carbon-carbon or carbon-heteroatom bond with high stereospecificity, making them valuable precursors for the synthesis of chiral molecules. While 5-phenyl-1-pentenylboronic acid pinacol (B44631) ester is itself achiral, it serves as a key precursor for the generation of enantiomerically enriched alkyl boronates.

Synthesis of Enantiomerically Enriched Alkyl Boronates

The synthesis of chiral alkyl boronates from alkenylboronic esters is a powerful strategy for introducing stereocenters into organic molecules. One of the primary methods to achieve this is through catalytic asymmetric hydroboration. Although direct asymmetric hydroboration of 5-phenyl-1-pentenylboronic acid pinacol ester is not extensively documented, the general principle is well-established for a wide range of alkenylboronates.

In a representative transformation, an alkenyl boronate is treated with a hydroborating agent in the presence of a chiral transition-metal catalyst. For instance, copper-catalyzed hydroboration of 1,1-disubstituted alkenes with pinacolborane, employing a chiral phosphine (B1218219) ligand, yields enantiomerically enriched β-chiral alkyl pinacolboronates with high enantioselectivity. organic-chemistry.org Another approach involves NiH-catalyzed remote hydroarylation, which can introduce an aryl group at the carbon atom adjacent to the alkyl boronate, with the potential for asymmetry when a chiral ligand is employed.

A nickel-catalyzed asymmetric hydroamidation of alkenyl boronates provides direct access to enantioenriched α-aminoboronates, which are valuable pharmacophores. nih.gov This method's utility has been demonstrated in the synthesis of the β-lactamase inhibitor, Vaborbactam. nih.gov

| Transformation | Catalyst System | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Hydroboration | Chiral Phosphine-Cu | β-Chiral Alkyl Pinacolboronates | High enantioselectivity for 1,1-disubstituted alkenes. | organic-chemistry.org |

| Remote Hydroarylation | Chiral Biox-NiH | α-Aryl Alkyl Boronates | Introduces aryl group at the α-position to the boronate. | |

| Hydroamidation | Chiral Amino Alcohol-NiH | α-Aminoboronates | Direct synthesis of enantioenriched α-aminoboronates. | nih.gov |

Late-Stage Functionalization Strategies

Late-stage functionalization, the introduction of chemical moieties into a complex molecule at a late step in the synthesis, is a critical tool in drug discovery and chemical biology. nih.gov 5-Phenyl-1-pentenylboronic acid pinacol ester, through its alkenylboronate functionality, can participate in reactions that enable the derivatization of natural products and the modification of drug molecules.

Derivatization of Natural Products

The structural complexity and functional group diversity of natural products present a significant challenge for selective modification. nih.gov The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, provides a powerful method for the late-stage introduction of new carbon-carbon bonds. Alkenylboronic esters, such as 5-phenyl-1-pentenylboronic acid pinacol ester, can be coupled with halogenated or triflated natural products to generate novel analogs with potentially altered biological activities.

For instance, a NiH-catalyzed hydroalkylation has been successfully applied to the functionalization of natural product and drug derivatives, showcasing the potential for alkenyl boronates in these complex settings. rsc.org While specific examples detailing the use of 5-phenyl-1-pentenylboronic acid pinacol ester in natural product derivatization are not prevalent in the literature, the reactivity profile of alkenylboronates suggests its suitability for such applications.

Modification of Drug Molecules and Pharmaceutical Intermediates

The modification of existing drug molecules is a common strategy to improve their pharmacological properties, such as efficacy, selectivity, and metabolic stability. The boronic ester group is a key functional handle for such modifications. For example, the shortest reported synthesis of the pharmaceutical Cinacalcet utilized an iron-catalyzed Suzuki-Miyaura reaction between an alkyl halide and an arylboronic ester. acs.org

The alkenylboronate of 5-phenyl-1-pentenylboronic acid pinacol ester can be leveraged in similar cross-coupling reactions to append the phenylpentenyl moiety to drug scaffolds. This could be particularly useful for exploring structure-activity relationships by introducing a lipophilic and conformationally flexible side chain. Reductive sp3-sp2 cross-electrophile couplings have also been reported for the late-stage modification of pharmaceutically relevant scaffolds. nih.gov

Iterative Synthesis Approaches Utilizing Protected Boronic Acids

Iterative synthesis, the sequential addition of building blocks to construct a larger molecule, offers a modular and efficient approach to complex target synthesis. nih.gov This strategy often relies on bifunctional building blocks where one reactive site can be selectively engaged while the other remains protected.

While pinacol esters can exhibit attenuated reactivity compared to their corresponding boronic acids, allowing for some degree of selective coupling, more robust protecting groups are often employed for complex iterative synthesis. nih.gov N-methyliminodiacetic acid (MIDA) boronates have emerged as a particularly effective protecting group for boronic acids in iterative cross-coupling strategies. researchgate.netnih.gov MIDA boronates are stable to a wide range of reaction conditions, including Suzuki-Miyaura coupling, and can be deprotected under mild basic conditions to reveal the free boronic acid for the next coupling step. researchgate.netnih.gov

Although 5-phenyl-1-pentenylboronic acid pinacol ester is not a protected boronate in the same vein as a MIDA boronate, it can be envisioned as a component in a convergent synthesis where it is coupled to a more complex fragment in a non-iterative fashion. For a true iterative approach, the corresponding 5-phenyl-1-pentenylboronic acid MIDA ester would be a more suitable building block.

| Protecting Group | Stability | Deprotection Conditions | Suitability for Iterative Synthesis | Reference |

|---|---|---|---|---|

| Pinacol | Moderate | Acidic or basic hydrolysis, oxidative cleavage | Limited, can be used in some selective couplings. | nih.gov |

| MIDA (N-methyliminodiacetic acid) | High | Mild aqueous base | Excellent, widely used in iterative cross-coupling. | researchgate.netnih.gov |

Mechanistic Investigations of 5 Phenyl 1 Pentenylboronic Acid Pinacol Ester Reactions

Catalyst Screening and Optimization in Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, and the success of coupling 5-Phenyl-1-Pentenylboronic Acid Pinacol (B44631) Ester with organic halides is highly dependent on the catalytic system. musechem.com This system typically comprises a palladium source, a ligand, and a base. Optimization studies involve systematically screening these components to achieve maximum yield and selectivity.

A typical screening process for the coupling of an alkenylboronic ester with an aryl bromide would evaluate various palladium precatalysts in combination with different bases. The choice of palladium source can significantly influence catalytic activity. Common precatalysts include Palladium(II) acetate (B1210297) (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The base is crucial for activating the boronic ester to facilitate the transmetalation step. organic-chemistry.org Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently employed.

The solvent also plays a critical role, with common choices including toluene, dioxane, and tetrahydrofuran (B95107) (THF), often with the addition of water. scholaris.ca The optimization aims to identify the combination of these factors that provides the highest conversion of starting materials and yield of the desired product.

Below is an interactive data table representing a hypothetical catalyst and base screening for the Suzuki-Miyaura coupling between 5-Phenyl-1-Pentenylboronic Acid Pinacol Ester and 4-bromotoluene.

| Entry | Palladium Source (mol%) | Base (equivalents) | Solvent | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 65 |

| 2 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 92 |

| 3 | Pd₂(dba)₃ (1.5) / XPhos (3) | Cs₂CO₃ (2) | THF/H₂O | 88 |

| 4 | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | DMF/H₂O | 75 |

This table is illustrative, based on typical results for similar alkenylboronic esters.

The data suggest that a combination of a modern biarylphosphine ligand like SPhos with Pd(OAc)₂ and a base such as K₃PO₄ in a dioxane/water mixture often provides superior results for such transformations.

Ligand Effects on Reaction Selectivity and Efficiency

The ligand coordinated to the palladium center is arguably the most critical factor in controlling the efficiency and selectivity of cross-coupling reactions. nih.gov Ligands modify the steric and electronic properties of the palladium catalyst, directly influencing the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. ed.ac.uk

For the coupling of a substrate like 5-Phenyl-1-Pentenylboronic Acid Pinacol Ester, electron-rich and sterically bulky phosphine (B1218219) ligands are often preferred. nih.gov

Electronic Effects : Electron-donating ligands increase the electron density on the palladium center. This facilitates the oxidative addition of the organohalide to the Pd(0) species, which is often the rate-limiting step. However, excessively electron-rich ligands can slow down the final reductive elimination step. researchgate.net

Steric Effects : Bulky ligands promote the formation of monoligated L₁Pd(0) species, which are highly reactive in oxidative addition. nih.gov Steric hindrance between the ligand and the substrates can also influence which species react and can accelerate the reductive elimination step to release the product and regenerate the catalyst. nih.gov

The development of dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) has revolutionized Suzuki-Miyaura couplings, enabling reactions of previously challenging substrates, such as sterically hindered partners or unactivated aryl chlorides, to proceed under mild conditions. nih.govorganic-chemistry.org In the context of alkenylboronates, the choice of ligand can also prevent side reactions like β-hydride elimination.

An illustrative comparison of different phosphine ligands for a model Suzuki-Miyaura reaction is presented below.

| Entry | Ligand | Ligand Type | Key Feature | Yield (%) |

| 1 | Triphenylphosphine (PPh₃) | Triarylphosphine | Standard, less donating | 68 |

| 2 | Tricyclohexylphosphine (PCy₃) | Trialkylphosphine | Bulky, electron-rich | 85 |

| 3 | SPhos | Biarylphosphine | Bulky, very electron-rich | 94 |

| 4 | XPhos | Biarylphosphine | Very bulky and electron-rich | 91 |

This table illustrates general trends in ligand performance for Suzuki-Miyaura cross-coupling reactions.

The results highlight that bulky and electron-rich biarylphosphine ligands generally provide higher efficiency by accelerating the rate-limiting steps and promoting catalyst stability.

Understanding Regioselectivity in Radical Addition Processes

Beyond cross-coupling, the alkenyl group in 5-Phenyl-1-Pentenylboronic Acid Pinacol Ester is susceptible to other transformations, such as radical addition reactions. A classic example is the thiol-ene reaction, where a thiol (R-SH) adds across the double bond. wikipedia.org The regioselectivity of this process—whether the thiol adds to the C1 or C2 position of the pentenyl chain—is a key consideration.

Radical additions of thiols to terminal alkenes, initiated by light or a radical initiator, are known to proceed via an anti-Markovnikov pathway. wikipedia.orgepa.gov The mechanism involves the following steps:

Initiation : A thiyl radical (RS•) is generated from the thiol.

Propagation : The thiyl radical adds to the double bond. This addition occurs at the less substituted carbon atom (C1) to generate a more stable, secondary carbon-centered radical at C2.

Chain Transfer : The carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, yielding the final product and regenerating a thiyl radical, which continues the chain reaction. nih.gov

The regiochemical outcome is primarily governed by the stability of the intermediate radical. For 5-Phenyl-1-Pentenylboronic Acid Pinacol Ester, the addition of a thiyl radical to C1 results in a secondary radical at C2, which is more stable than the primary radical that would form if the addition occurred at C2. Steric hindrance from the bulky pinacol boronic ester group at the C1 position further favors the addition of the radical to the terminal carbon. epa.gov Therefore, the radical addition of thiols is expected to proceed with high regioselectivity to yield the linear anti-Markovnikov product.

Proposed Reaction Mechanisms for Key Transformations

The most significant transformation for 5-Phenyl-1-Pentenylboronic Acid Pinacol Ester is the Suzuki-Miyaura cross-coupling reaction. Its generally accepted mechanism is a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states. yonedalabs.com

The catalytic cycle proceeds through three main steps:

Oxidative Addition : The active Pd(0) catalyst reacts with an organohalide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). This step involves the insertion of the palladium atom into the carbon-halogen bond. yonedalabs.com

Transmetalation : The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base (e.g., OH⁻, OR⁻) coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the pentenyl group to the Pd(II) complex. organic-chemistry.org This forms a new Pd(II) intermediate (Ar-Pd-Pentenyl).

Reductive Elimination : This is the final step where the two organic groups (the aryl and the pentenyl) are coupled together, forming a new carbon-carbon bond. The palladium catalyst is reduced from Pd(II) back to its active Pd(0) state, ready to begin a new cycle. musechem.com

For the radical thiol-ene reaction , the mechanism is a chain reaction as described previously:

Initiation : RSH -> RS• (with initiator)

Propagation Step 1 (Addition) : The thiyl radical adds to the C1 of the double bond of the boronic ester.

Propagation Step 2 (Chain Transfer) : The resulting carbon-centered radical abstracts a hydrogen atom from a thiol molecule to give the product and a new thiyl radical. nih.gov

These well-established mechanisms provide a robust framework for understanding and predicting the reactivity of 5-Phenyl-1-Pentenylboronic Acid Pinacol Ester in a variety of important synthetic transformations.

Stability and Analytical Considerations in Academic Research

Hydrolysis Kinetics of Boronic Acid Pinacol (B44631) Esters

The hydrolysis of boronic acid pinacol esters to their corresponding boronic acids is a reversible reaction that can be influenced by several environmental and structural factors. This process can be particularly problematic during purification and analysis, leading to inaccurate assessments of purity and yield.

The rate of hydrolysis of boronic acid pinacol esters is not uniform and is significantly affected by a combination of electronic, steric, and environmental factors.

Substituents: The electronic nature of substituents on the aryl ring of phenylboronic pinacol esters plays a crucial role in their hydrolytic stability. Electron-donating groups attached to the aromatic ring tend to decrease the rate of hydrolysis. researchgate.net This is attributed to the increased electron density on the boron atom, which makes it less electrophilic and therefore less susceptible to nucleophilic attack by water. Conversely, electron-withdrawing groups can accelerate hydrolysis.

pH: The pH of the medium is a dominant factor in the hydrolysis of boronic acid pinacol esters. The rate of hydrolysis is significantly accelerated at physiological pH (around 7.4). researchgate.netsemanticscholar.org This is a critical consideration when these compounds are studied in biological contexts. In acidic mobile phases used in chromatography, such as those containing formic acid, on-column hydrolysis can be a significant issue. researchgate.nettandfonline.comtandfonline.com Conversely, some analytical methods employ highly basic mobile phases (e.g., pH 12.4) to stabilize reactive pinacolboronate esters. nih.gov

Temperature: Temperature has a direct relationship with the rate of hydrolysis. Lowering the column temperature can decrease the rate of on-column hydrolysis during chromatographic analysis. tandfonline.com Studies have shown that temperature can have a minor effect compared to other factors like stationary phase and mobile phase composition in some instances. tandfonline.comtandfonline.comresearchgate.net

The following table summarizes the influence of these key factors on the hydrolysis rate of boronic acid pinacol esters.

| Factor | Effect on Hydrolysis Rate | Rationale |

| Substituents | Electron-donating groups decrease the rate. | Increased electron density on the boron atom reduces its electrophilicity. researchgate.net |

| Electron-withdrawing groups increase the rate. | Decreased electron density on the boron atom increases its electrophilicity. | |

| pH | Accelerated at physiological pH (~7.4). | The specific mechanism is pH-dependent. researchgate.netsemanticscholar.org |

| Can be significant in acidic mobile phases. | Acid catalysis can promote hydrolysis. researchgate.nettandfonline.comtandfonline.com | |

| Can be minimized in highly basic mobile phases. | Stabilization of the boronate ester form. nih.gov | |

| Temperature | Decreased temperature leads to a decreased rate. | Reduces the kinetic energy of the reacting molecules. tandfonline.com |

The susceptibility of boronic acid pinacol esters to hydrolysis has direct implications for their handling and use in the laboratory.

Reaction Conditions: To minimize unwanted hydrolysis during chemical reactions, it is crucial to use anhydrous solvents and reagents whenever possible. The pH of the reaction mixture should be carefully controlled, especially in aqueous or protic environments. For reactions that are sensitive to the presence of boronic acids, monitoring the reaction for ester hydrolysis is advisable.

Storage: 5-phenyl-1-pentenylboronic acid pinacol ester and its analogs should be stored in a cool, dry environment to prevent degradation. frontierspecialtychemicals.com The use of desiccants and storage under an inert atmosphere can further prolong their shelf life. It is advisable to minimize the exposure of the compound to atmospheric moisture.

Analytical Methodologies for Purity and Stereochemical Assessment

Accurate assessment of the purity and, where applicable, the stereochemical integrity of 5-phenyl-1-pentenylboronic acid pinacol ester is essential for its use in research. Chromatographic techniques are commonly employed for this purpose, but the analysis is complicated by the potential for on-column hydrolysis.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of boronic acid pinacol esters. researchgate.nettandfonline.comtandfonline.com However, the aqueous-organic mobile phases and silica-based stationary phases typically used in RP-HPLC can promote the hydrolysis of the ester to the more polar boronic acid, which will have a different retention time. researchgate.net This can lead to an overestimation of impurities and an inaccurate determination of the ester's purity.

Supercritical fluid chromatography (SFC) has emerged as a valuable alternative for the analysis of boronic acids and their esters. citedrive.com SFC typically uses supercritical carbon dioxide as the main mobile phase, which is non-aqueous and can thus minimize the risk of hydrolysis during analysis.

Several strategies have been developed to mitigate on-column hydrolysis during the RP-HPLC analysis of boronic acid pinacol esters.

Mobile Phase and Diluent Composition: The choice of sample diluent and mobile phase is critical. Aprotic solvents like acetonitrile (B52724) (ACN) and tetrahydrofuran (B95107) (THF) are preferred for sample preparation to prevent hydrolysis prior to injection. tandfonline.comingentaconnect.com The use of mobile phases without pH modifiers or with highly basic pH can also reduce on-column hydrolysis. tandfonline.comtandfonline.comnih.gov

Stationary Phase Selection: The type of stationary phase has a significant influence on the rate of on-column hydrolysis. tandfonline.comtandfonline.com Columns with low residual silanol (B1196071) activity, such as the Waters XTerra MS C18, have been shown to minimize hydrolysis compared to columns with higher silanol activity. tandfonline.comtandfonline.comresearchgate.net

Temperature Control: As mentioned previously, operating the column at a lower temperature can reduce the rate of on-column hydrolysis. tandfonline.com

The following table provides a summary of recommended strategies to minimize on-column hydrolysis during the analysis of boronic acid pinacol esters.

| Parameter | Recommended Strategy | Rationale |

| Sample Diluent | Use aprotic solvents (e.g., ACN, THF). tandfonline.comingentaconnect.com | Prevents hydrolysis of the sample before injection. |

| Mobile Phase pH | Avoid acidic modifiers; consider highly basic pH. tandfonline.comtandfonline.comnih.gov | Minimizes acid-catalyzed hydrolysis and can stabilize the ester. |

| Stationary Phase | Use columns with low silanol activity (e.g., XTerra MS C18). tandfonline.comtandfonline.comresearchgate.net | Reduces the catalytic effect of silanol groups on hydrolysis. |

| Temperature | Operate at lower column temperatures. tandfonline.com | Decreases the rate of the hydrolysis reaction. |

By carefully considering these stability and analytical factors, researchers can ensure the integrity of 5-phenyl-1-pentenylboronic acid pinacol ester and obtain reliable and reproducible results in their studies.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Enhanced Reactivity

While palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are the most common applications for alkenyl boronic acid pinacol (B44631) esters, there is a continuous drive to develop more sustainable and efficient catalytic systems. Future research could focus on:

Earth-Abundant Metal Catalysts: Investigating the use of catalysts based on more abundant and less expensive metals like copper, nickel, and iron could provide more economical and environmentally friendly alternatives to palladium. rsc.org Copper-catalyzed stereospecific cross-couplings of boronic esters have already shown promise. nih.gov

Ligand Development: The design and synthesis of novel ligands can significantly impact the efficiency and selectivity of metal-catalyzed reactions. Research into ligands that can promote reactions at lower catalyst loadings, under milder conditions, or with higher turnover numbers would be highly valuable.

Photoredox Catalysis: The use of visible light to drive chemical reactions offers a powerful and sustainable approach. Exploring photoredox catalytic systems for reactions involving 5-Phenyl-1-pentenylboronic acid pinacol ester could unlock new transformations and reaction pathways. nih.govrsc.org

A comparative look at different catalytic approaches is presented in the table below:

| Catalyst Type | Advantages | Disadvantages |

| Palladium-based | High efficiency, broad substrate scope | High cost, potential for product contamination |

| Copper-based | Lower cost, unique reactivity | Can require specific ligands and conditions |

| Nickel-based | Lower cost, effective for challenging substrates | Can be sensitive to air and moisture |

| Photoredox | Mild reaction conditions, sustainable | Requires specialized equipment, substrate scope can be limited |

Expansion of Substrate Scope for Complex Transformations

To enhance the applicability of 5-Phenyl-1-pentenylboronic acid pinacol ester in the synthesis of complex molecules, such as pharmaceuticals and natural products, it is crucial to expand the range of compatible reaction partners. Future efforts could be directed towards:

Functional Group Tolerance: Developing catalytic systems that are tolerant of a wider array of functional groups would streamline synthetic routes by minimizing the need for protecting groups. researchgate.net

Overcoming Steric Hindrance: Reactions involving sterically demanding substrates can be challenging. Research into catalysts and reaction conditions that can accommodate bulky reactants would be highly beneficial.

Late-Stage Functionalization: The ability to introduce the 5-phenyl-1-pentenyl group into a complex molecule at a late stage of the synthesis is highly desirable. Developing robust methods for this purpose would significantly impact drug discovery and development.

Exploration of New Reaction Classes for Alkenyl Boronic Acid Pinacol Esters

While cross-coupling reactions are the hallmark of boronic esters, there is significant potential for their use in other types of transformations. Unexplored avenues include:

Asymmetric Catalysis: The development of catalytic enantioselective reactions that utilize 5-Phenyl-1-pentenylboronic acid pinacol ester as a prochiral substrate could provide access to a wide range of chiral molecules. nih.gov

C-H Activation/Functionalization: Directing C-H activation reactions with the boronic ester group could enable novel and efficient methods for constructing complex molecular architectures.

Multi-component Reactions: Designing new multi-component reactions that incorporate 5-Phenyl-1-pentenylboronic acid pinacol ester would allow for the rapid and efficient synthesis of complex products from simple starting materials.

Carboxylation Reactions: The copper-catalyzed carboxylation of alkenyl boronic acid pinacol esters with CO2 to form α,β-unsaturated carboxylic acids is an emerging area of interest. researchgate.net

The table below summarizes some potential new reaction classes:

| Reaction Class | Potential Application |

| Asymmetric Catalysis | Synthesis of enantiomerically pure compounds |

| C-H Activation | Efficient construction of complex molecules |

| Multi-component Reactions | Rapid generation of molecular diversity |

| Carboxylation | Synthesis of valuable carboxylic acid derivatives |

Computational and Theoretical Studies to Predict Reactivity and Selectivity

Computational chemistry offers a powerful tool for understanding and predicting the behavior of chemical systems. Applying these methods to reactions involving 5-Phenyl-1-pentenylboronic acid pinacol ester could provide valuable insights and guide experimental work. Future research in this area could involve:

Mechanistic Investigations: Using computational methods, such as Density Functional Theory (DFT), to elucidate the detailed mechanisms of known and novel reactions. researchgate.net

Predicting Selectivity: Developing computational models that can accurately predict the regioselectivity and stereoselectivity of reactions, thereby reducing the need for extensive experimental screening.

Catalyst Design: Employing computational screening to identify promising new catalysts and ligands for specific transformations.

Q & A

Q. What are the recommended synthetic routes for 5-phenyl-1-pentenylboronic acid pinacol ester, and what are their critical optimization parameters?

The synthesis of boronic acid pinacol esters typically involves palladium-catalyzed borylation or transesterification. For analogs like 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester, a streamlined protocol uses palladium catalysis with low catalyst loading (e.g., 0.5-2 mol% Pd) and optimized solvents (THF/toluene mixtures) to achieve >90% yield . Key parameters include:

- Catalyst selection : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos.

- Temperature : 80-100°C for efficient boron transfer.

- Substrate pre-functionalization : Pre-bromination of the alkene precursor (e.g., 1-pentenyl bromide) is critical for regioselectivity.

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Standard characterization involves:

- NMR spectroscopy : ¹¹B NMR (δ ~30 ppm for boronate esters) and ¹H/¹³C NMR to confirm substitution patterns .

- GC/HPLC : Purity >98% (as seen in analogs like 3-hydroxyphenylboronic acid pinacol ester) .

- Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., expected [M+H]⁺ for C₁₇H₂₃BO₂: calc. 270.18).

Q. What are the best practices for handling and storing this compound to prevent hydrolysis or degradation?

- Storage : Under inert atmosphere (argon) at -20°C in anhydrous solvents (e.g., THF) .

- Handling : Use gloveboxes or Schlenk techniques to avoid moisture. Hydrolysis rates increase in protic solvents; monitor via ¹¹B NMR for boronic acid formation .

Advanced Research Questions

Q. What strategies are effective in mitigating steric hindrance during cross-coupling reactions involving this boronic ester?

Steric hindrance from the pentenyl chain can reduce coupling efficiency. Strategies include:

Q. How can computational chemistry predict reactivity patterns of this compound in catalytic cycles?

Density functional theory (DFT) studies model transition states in Suzuki-Miyaura couplings. For example:

Q. What are the common analytical challenges in detecting byproducts from its synthesis, and how can they be addressed?

- Byproduct identification : Trace hydrolyzed boronic acids (e.g., 5-phenyl-1-pentenylboronic acid) via LC-MS with ion-pairing reagents .

- Quantification : Use internal standards (e.g., deuterated analogs) in GC-MS to improve accuracy .

- Column chromatography : Optimize gradients (hexane/EtOAc) to separate regioisomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.